trans-1-Propenylboronic acid MIDA ester

Description

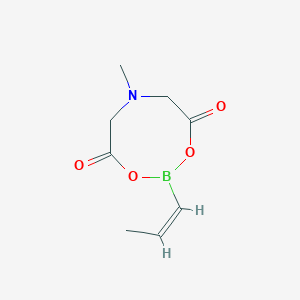

trans-1-Propenylboronic acid MIDA ester (CAS: 1104637-46-8) is a boronic ester protected by the methyliminodiacetic acid (MIDA) group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability under diverse reaction conditions and controlled release of the reactive boronic acid species under mild basic hydrolysis (e.g., NaOH) . Its trans-configuration ensures stereochemical fidelity in coupling reactions, making it valuable for synthesizing alkenes with defined geometry . The MIDA group’s slow hydrolysis kinetics enables sequential coupling strategies without premature decomposition of the boronic acid, a critical feature for iterative syntheses of complex molecules .

Properties

IUPAC Name |

6-methyl-2-[(Z)-prop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-3-4-9-13-7(11)5-10(2)6-8(12)14-9/h3-4H,5-6H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQGENZEEBZVIL-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)CN(CC(=O)O1)C)/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746238 | |

| Record name | 6-Methyl-2-[(1Z)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105069-15-5 | |

| Record name | 6-Methyl-2-[(1Z)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Propenylboronic acid MIDA ester typically involves the reaction of appropriate boronic acids with suitable organic precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

trans-1-Propenylboronic acid MIDA ester participates in palladium-catalyzed Suzuki–Miyaura couplings to form stereodefined alkenes. A representative example involves coupling with iodoalkenes:

-

Reaction Conditions : Pd(PPh₃)₄ (2.5 mol%), THF, NaOH (1M) or K₃PO₄ (1M), 60°C .

-

Outcome : Forms 1E,3E-dienes as major products (70–98% yield) . Minor 1E,3Z-isomers arise from residual cis-isomer impurities in the MIDA boronate starting material .

| Substrate | Product | Yield (%) | Stereoselectivity (E:Z) | Source |

|---|---|---|---|---|

| Iodoalkene + MIDA boronate | 1E,3E-diene | 67–98 | 3.8:1 | |

| Bromoarene + MIDA boronate | Benzyl boronate | 90–96 | N/A |

Key Notes :

-

The MIDA group suppresses premature transmetalation, enabling chemoselectivity in multi-step syntheses .

-

Deprotection to the free boronic acid occurs under aqueous basic conditions (e.g., NaOH, NaHCO₃) .

Stereo- and Chemoselective Transformations

The MIDA boronate’s sp³-hybridized boron center enforces stability while allowing controlled release of the reactive sp² boronic acid during coupling .

-

Stereochemical Integrity : Couplings retain >95% stereochemical fidelity when using high-purity trans-1-propenyl MIDA boronate .

-

Slow-Release Mechanism : Hydrolysis kinetics ensure gradual boronic acid release, minimizing side reactions (e.g., protodeboronation) .

Example Application :

Compatibility with Functional Groups

The MIDA group tolerates diverse reaction conditions, enabling orthogonal functionalization:

-

Stability : Resists oxidation, reduction, and silica gel chromatography .

-

C–H Functionalization : MIDA boronates act as transient directing groups for meta-selective C–H alkenylation/acetoxylation of aryl boronic acids .

| Reaction Type | Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| meta-C–H Alkenylation | Pd(OAc)₂, AgOAc, Ac-Gly-OH, DCE | 33–79 | >10:1 | |

| meta-C–H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂, Ac-Val-OH, DCE | 45–70 | 6:1 |

Limitations and Challenges

-

Impurity Sensitivity : Commercial MIDA boronates often contain cis-isomer contaminants (~21%), necessitating silver ion chromatography for purification .

-

Deprotection Specificity : Overly vigorous basic conditions (e.g., KOH/MeOH reflux) can degrade sensitive substrates .

Comparative Reactivity

MIDA boronates outperform other boronic acid derivatives in stability and iterative coupling efficiency:

| Property | MIDA Boronate | Pinacol Boronate | BF₃K Salt |

|---|---|---|---|

| Bench Stability (days) | >60 | <15 | 30 |

| Suzuki–Miyaura Yield (%) | 90–98 | 50–85 | 70–92 |

| Deprotection Conditions | Mild base | Acid/Base | Acid |

Scientific Research Applications

Key Properties:

- Stability : MIDA esters are stable to air and moisture, allowing for easy handling and storage.

- Hydrolysis : They can be hydrolyzed under mild conditions to regenerate the corresponding boronic acid, making them suitable for sequential reactions.

- Versatility : They participate in various coupling reactions including Suzuki-Miyaura and Sonogashira reactions.

Cross-Coupling Reactions

The primary application of trans-1-propenylboronic acid MIDA ester is in cross-coupling reactions, which are fundamental in constructing complex organic molecules.

A. Suzuki-Miyaura Coupling

This reaction involves the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds. The use of this compound has been demonstrated to yield high stereoselectivity and efficiency:

- Example : In a study, the ester was used to couple with aryl halides under palladium catalysis, producing E-stereoisomers predominantly .

B. Sonogashira Coupling

This reaction combines terminal alkynes with aryl halides or pseudohalides using palladium catalysts:

Other Reactions

- Ullmann Coupling : This copper-mediated reaction allows for the formation of C-C bonds between aryl halides and nucleophiles.

- Paal-Knorr Synthesis : Used for synthesizing heterocycles by coupling with various substrates .

Synthesis of Alkaloids

A notable application involved the synthesis of alkaloids through a series of steps including olefination followed by palladium-catalyzed coupling using this compound. The resulting products were characterized by high yields and purity .

Development of Therapeutics

Research has shown that this compound can be utilized to prepare alkynylphenoxyacetic acids, which act as DP2 receptor antagonists for treating allergic inflammatory diseases. The synthetic route includes Suzuki coupling with this compound as a critical intermediate .

Synthesis of Conformationally Restricted Inhibitors

The compound has been employed in the synthesis of tetrahydrobenzothiophenes, which serve as inhibitors in type II dehydroquinase pathways via Paal-Knorr synthesis involving Suzuki coupling .

Comparative Data Table

| Reaction Type | Key Features | Example Application |

|---|---|---|

| Suzuki-Miyaura | High stereoselectivity; effective for biaryl formation | Synthesis of E-stereoisomers from aryl halides |

| Sonogashira | Combines alkynes with aryl halides | Formation of complex alkynes |

| Ullmann | Copper-mediated C-C bond formation | Aryl amine synthesis |

| Paal-Knorr | Heterocycle formation | Development of enzyme inhibitors |

Mechanism of Action

The mechanism of action of trans-1-Propenylboronic acid MIDA ester involves its interaction with molecular targets through its boron atom. The compound can form stable complexes with other molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as catalysis or drug development.

Comparison with Similar Compounds

Comparative Analysis with Similar Boron-Based Compounds

Stability and Purification Efficiency

MIDA esters exhibit superior stability compared to unprotected boronic acids and other esters (e.g., pinacol esters). For example:

- Reaction Yields : In optimized Suzuki couplings, MIDA-protected boronic acids achieve yields of 96–98%, outperforming unprotected boronic acids (95%) .

- Purification: Excess MIDA monomers are easily removed via silica/alumina filtration, whereas boronic acids often require chromatography due to residual reactivity .

Table 1: Comparison of Reaction Yields and Purification

| Compound Type | Yield (%) | Purification Ease |

|---|---|---|

| MIDA Boronic Ester | 96–98 | High (silica gel) |

| Unprotected Boronic Acid | 95 | Moderate |

| Pinacol Boronic Ester | ~90* | Moderate |

*Based on analogous reactions .

Reactivity in Cross-Coupling Reactions

- Controlled Release : MIDA esters hydrolyze slowly in basic aqueous conditions, enabling stepwise couplings. In contrast, trifluoroborate salts (e.g., K[BF₃R]) release boronic acids rapidly but lack stereochemical control .

- Catalytic Activity : Trifluoroborate salts (e.g., 2a) outperform MIDA esters (2d) in catalytic applications due to Lewis acid activation via fluoride dissociation. MIDA esters are less effective in such roles .

Table 2: Stability and Functional Group Compatibility

| Property | MIDA Ester | Pinacol Ester | Boronic Acid |

|---|---|---|---|

| Stability to Chromatography | High | Moderate | Low |

| Hydrolysis Rate (Basic pH) | Slow | Fast | Instantaneous |

| Tolerance to Pd Catalysts | High | Moderate | Low |

Stereochemical Control

MIDA esters preserve stereochemistry during coupling. For example, trans-1-propenylboronic acid MIDA ester maintains its configuration in reactions with 2-sulfinyl dienes, yielding (E,Z)-alkenes with 90% stereoretention . In contrast, unprotected boronic acids may undergo undesired isomerization under basic conditions .

Key Advantages and Limitations

Advantages :

- Enhanced stability and stereochemical fidelity.

- Compatibility with iterative cross-coupling strategies.

- Simplified purification protocols.

Limitations :

- Lower catalytic activity compared to trifluoroborates.

- Requires hydrolysis for boronic acid release, adding a step versus pinacol esters.

Biological Activity

Trans-1-propenylboronic acid MIDA ester is a compound of increasing interest in medicinal chemistry and biological research due to its versatile applications in synthetic organic chemistry and potential therapeutic properties. This article explores the biological activity of this compound, particularly in the context of its antitumor effects, synthesis methods, and mechanisms of action.

Synthesis and Properties

This compound can be synthesized through various methods, including iterative cross-coupling techniques. The MIDA (N-methyliminodiacetic acid) boronate functional group offers stability under anhydrous conditions while allowing for transformation into reactive boronic acids or esters under mild conditions. This property facilitates the synthesis of complex molecules with biological activity .

Antitumor Effects

Several studies have evaluated the antitumor activity of compounds derived from this compound. For instance, a study reported that structural modifications of isoprenyl hydroquinone derivatives, including this compound, led to significant increases in antileukemic activity against various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against leukemia cells, while exhibiting lower toxicity towards other tumor types .

Table 1: IC50 Values of Compounds Derived from this compound

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 7 | MDA-MB-231 | 5.2 | Low |

| 7 | HL-60 | 0.8 | High |

| 7 | U87-MG | 10.5 | Moderate |

| 7 | HT-1080 | 15.2 | Moderate |

| 7 | HT-29 | 20.0 | Low |

This table summarizes the half-maximal inhibitory concentration (IC50) values for different cancer cell lines, indicating that while the compound shows promising activity against leukemia cells, its effects vary across different tumor types.

The mechanism underlying the biological activity of this compound appears to involve the generation of reactive oxygen species (ROS) at higher concentrations, which can induce apoptosis in cancer cells. This dual role as an antioxidant at low concentrations and a pro-oxidant at high concentrations has been observed in related compounds . The ability to modulate oxidative stress within cells may contribute to its selective cytotoxic effects.

Case Studies

In a notable case study, researchers synthesized a series of derivatives based on this compound and evaluated their biological activities across multiple cancer cell lines. The findings indicated that specific structural features significantly influenced both the potency and selectivity of these compounds against different cancer types .

Comparative Analysis

Table 2: Summary of Biological Studies on Related Compounds

| Compound Type | Antitumor Activity | Mechanism |

|---|---|---|

| Hydroquinone Derivatives | High against leukemia | ROS generation |

| Isoprenyl Boronates | Moderate across tumors | Apoptosis induction |

| Trans-1-Propenylboronic Esters | Variable | Antioxidant/pro-oxidant properties |

This comparative analysis highlights the diversity in biological activities among compounds related to this compound, emphasizing the importance of molecular structure in determining therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.